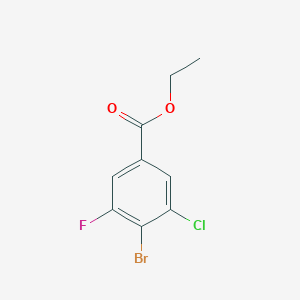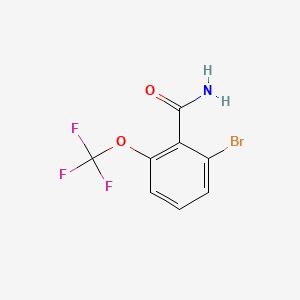![molecular formula C10H16N4O2 B14773950 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide is a chemical compound with a complex structure that includes an amino group, a methoxypyrazine moiety, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide typically involves the reaction of 3-methoxypyrazine with an appropriate amine and a propanamide derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at elevated temperatures ranging from 60°C to 100°C to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed.
科学的研究の応用
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
類似化合物との比較
Similar Compounds
- 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
- (S)-2-amino-N-((3-methoxypyrazin-2-yl)methyl)-3-methylbutanamide
Uniqueness
Compared to similar compounds, 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide exhibits unique structural features that may confer distinct biological activities or chemical reactivity. The presence of the methoxypyrazine moiety and the specific arrangement of functional groups can influence its interaction with molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C10H16N4O2 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C10H16N4O2/c1-7(11)10(15)14(2)6-8-9(16-3)13-5-4-12-8/h4-5,7H,6,11H2,1-3H3 |
InChIキー |
ACJFRCGTRWOANC-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(C)CC1=NC=CN=C1OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B14773872.png)
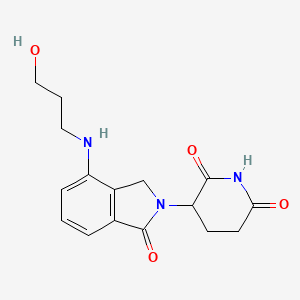
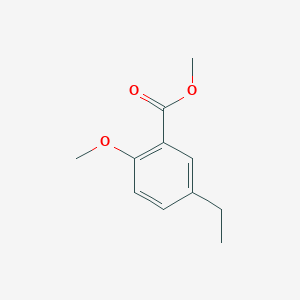
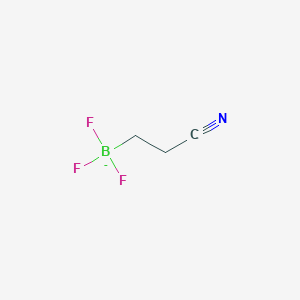
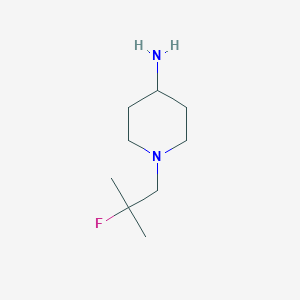
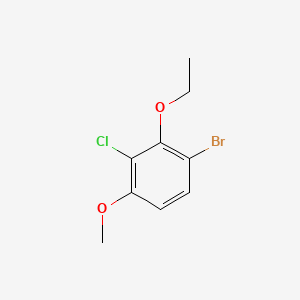
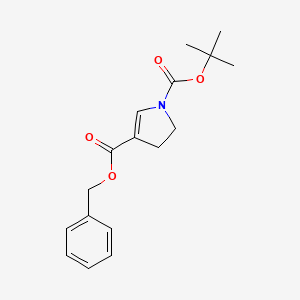
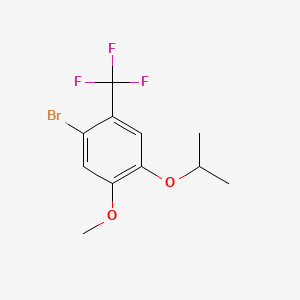
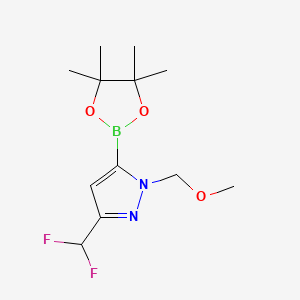
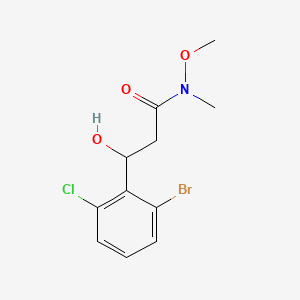
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
